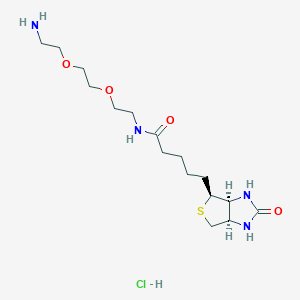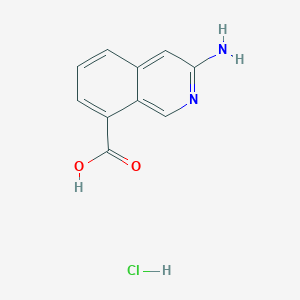![molecular formula C13H16N4S B6356004 1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1062512-49-5](/img/structure/B6356004.png)
1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C13H16N4S . The molecular weight is 260.36 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine is used in a variety of scientific research applications. It is used as a substrate in the preparation of various heterocyclic compounds, such as 1,2,4-thiadiazolyl-1-methyl-3-(3-methylphenyl)piperazines and their derivatives. It is also used in the synthesis of various heterocyclic compounds, such as 1,2,4-thiadiazolyl-3-(3-methylphenyl)piperazines and their derivatives. It is also used in the synthesis of various heterocyclic compounds, such as 1,2,4-thiadiazolyl-3-(3-methylphenyl)piperazines and their derivatives.
Mechanism of Action
Target of Action
It is known that piperazine derivatives have a wide range of biological and pharmaceutical activity . They are employed in various drugs, suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that 1-phenylpiperazine, a related compound, has been shown to enhance transepithelial transport with minimal cytotoxicity . This suggests that “1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine” might also interact with cellular membranes to enhance the transport of other molecules.
Advantages and Limitations for Lab Experiments
The use of 1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easily synthesized. In addition, it is stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, and its solubility in water is limited. In addition, it is not very soluble in polar solvents.
Future Directions
1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine has a variety of potential applications in the field of scientific research. It could be used in the development of new drugs for the treatment of diseases such as cancer, inflammation, and allergies. In addition, it could be used in the development of new materials for use in medical devices and other applications. It could also be used in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new polymers for use in a variety of applications.
Synthesis Methods
1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine is synthesized by the reaction of 3-methylphenyl isocyanate with 1-amino-3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl piperazine. The reaction is carried out in the presence of a catalytic amount of piperidine at a temperature of 80-90°C. The reaction is complete in 1-2 hours and yields this compound in a yield of 85-90%.
Safety and Hazards
The safety information for “1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine” indicates that it is classified as dangerous . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
3-(3-methylphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-10-3-2-4-11(9-10)12-15-13(18-16-12)17-7-5-14-6-8-17/h2-4,9,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIQXGZYPRZLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![t-Butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, 95%](/img/structure/B6355934.png)



![t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)


![1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355988.png)
![1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355998.png)
![1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356003.png)
![1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356008.png)
![1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356016.png)
![1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356019.png)